molecular formula C12H9BrN2O4 B7947271 (5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione

(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B7947271
M. Wt: 325.11 g/mol
InChI Key: FXXQBISRVZMQCC-YVMONPNESA-N
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Description

(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl group and a diazinane trione core

Properties

IUPAC Name

(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4/c1-6-4-7(13)2-3-9(6)15-11(18)8(5-16)10(17)14-12(15)19/h2-5,16H,1H3,(H,14,17,19)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXQBISRVZMQCC-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C(=CO)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C\O)/C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenyl.

    Formation of Diazinane Trione Core: The brominated intermediate is then reacted with urea and formaldehyde under acidic conditions to form the diazinane trione core.

    Hydroxymethylidene Introduction: Finally, the hydroxymethylidene group is introduced through a condensation reaction with formaldehyde under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylidene group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a methyl group.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Methyl-substituted phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the diazinane trione core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The hydroxymethylidene group may also participate in hydrogen bonding or other interactions that enhance the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-1-(4-chloro-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorine atom instead of bromine.

    (5Z)-1-(4-fluoro-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione: Contains a fluorine atom instead of bromine.

    (5Z)-1-(4-iodo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione: Features an iodine atom in place of bromine.

Uniqueness

The presence of the bromine atom in (5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs, which may exhibit different chemical and biological behaviors.

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